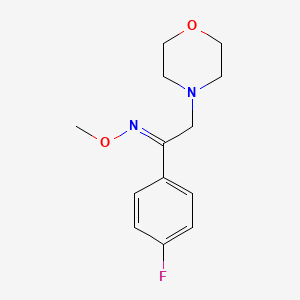
1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime” is a bioactive aromatic compound . It’s part of a larger family of compounds known as indole derivatives, which have been found in many important synthetic drug molecules . These compounds are known for their diverse biological activities and have potential for therapeutic applications .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It’s part of the 1,2,4-oxadiazole family of compounds . These compounds are known for their remarkable nematocidal activities .Scientific Research Applications
Efficient Synthesis and Applications in Medicinal Chemistry
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : Demonstrates a stereoselective synthesis process for Aprepitant, an NK(1) receptor antagonist, which includes the conversion of a 1,4-oxazin-3-one to an alpha-(fluorophenyl)morpholine derivative. This process is notable for its unique and highly stereoselective steps (Brands et al., 2003).
Synthesis of Human NK-1 Receptor Antagonist : Details the structural modifications and synthesis of a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist, showcasing the critical role of morpholine derivatives in the development of therapeutic agents (Hale et al., 1998).
QSAR-Analysis and Antioxidant Potential
- QSAR-Analysis of Derivatives for Antioxidant Properties : A study focusing on the quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives. This research highlights the potential of these compounds as antioxidants, linking molecular structure parameters to antioxidant activities (Drapak et al., 2019).
Methodological Advances in Synthetic Chemistry
- Microwave-Assisted Synthesis of Derivatives : Describes a microwave-assisted one-step synthesis route for Mannich bases of 4-hydroxyacetophenone, involving morpholine derivatives. This method offers an environmentally benign alternative for the synthesis of such compounds (Aljohani et al., 2019).
Structural and Mechanistic Studies
Exploratory Study of Defluorination : Investigates the defluorination of a morpholinofluorophenyloxazolidinone, examining the mechanisms and implications for the stability and reactivity of similar compounds (Fasani et al., 2008).
Synthesis and HIV-1 Replication Inhibition : Documents the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including morpholine derivatives, as inhibitors of HIV-1 replication. This highlights the pharmaceutical applications of morpholine-based compounds (Che et al., 2015).
Convergent Synthesis of Aprepitant : Describes a convergent approach to synthesizing enantiomerically pure derivatives, useful in the synthesis of pharmaceutical agents like Aprepitant (Elati et al., 2007).
Mechanism of Action
Target of Action
The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted .
Mode of Action
The compound interacts with the acetylcholine receptor, affecting its function .
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed . The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes .
Pharmacokinetics
Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness .
Result of Action
The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode . This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWAZLUMXUIRI-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCOCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
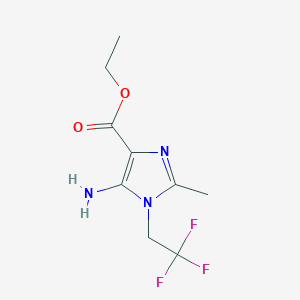
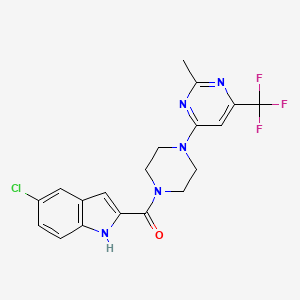
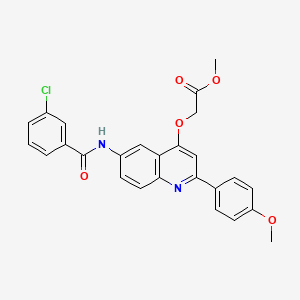
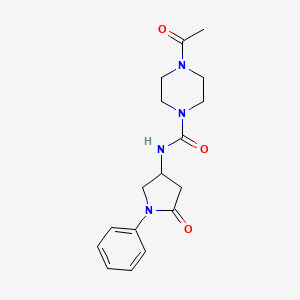
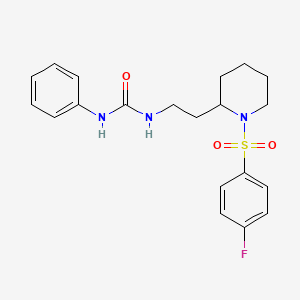
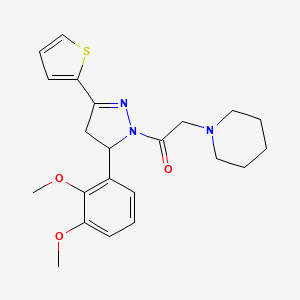
![(E)-4-(Dimethylamino)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-enamide](/img/structure/B2846501.png)
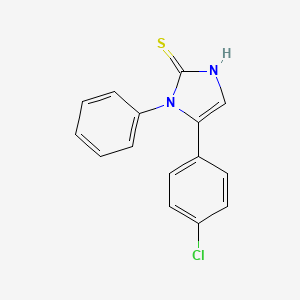

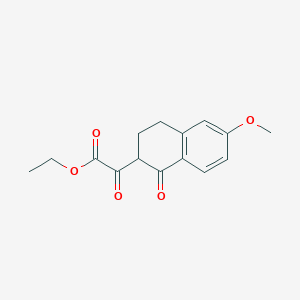
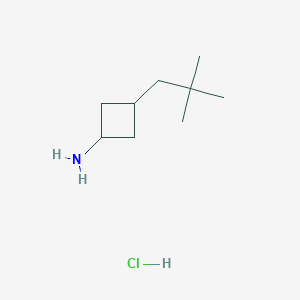
![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
